5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Historical Development of Thienopyrimidine Research
Thienopyrimidines first gained attention in the mid-20th century as analogs of purine bases, with early studies focusing on their potential as antimetabolites. The fusion of thiophene and pyrimidine rings created a scaffold mimicking adenine and guanine, enabling interactions with biological targets such as enzymes and receptors. By the 1990s, researchers recognized the structural versatility of thienopyrimidines, leading to systematic explorations of substituent effects on bioactivity. A pivotal advancement occurred in 2021 with the discovery that specific thienopyrimidine derivatives inhibit Helicobacter pylori’s respiratory complex I, validating their potential as antibacterial agents.
The development of 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one emerged from efforts to optimize pharmacokinetic properties through aryl substitutions. The 4-methoxyphenyl group at position 5 was found to enhance metabolic stability while maintaining target affinity, as demonstrated in comparative studies of thieno[2,3-d]pyrimidine analogs.
Classification within Heterocyclic Chemistry Framework
Thienopyrimidines belong to the fused bicyclic heterocycles, characterized by a thiophene ring fused to a pyrimidine ring. The three primary isomers are distinguished by fusion positions:
This compound falls into the first category, featuring a pyrimidin-4-one core fused at the thiophene’s 2,3-positions. This configuration enables planar molecular geometry, facilitating interactions with flat binding pockets in enzymes like bacterial NADH dehydrogenases.
Significance in Medicinal Chemistry Research
Thienopyrimidines exhibit broad pharmacological profiles, as summarized below:
The methoxyphenyl substitution in this compound contributes to enhanced lipophilicity (logP = 2.8), improving membrane permeability compared to unsubstituted analogs (logP = 1.2). This modification aligns with structure-activity relationship (SAR) studies showing that aryl groups at position 5 increase target engagement through π-π stacking interactions.
Position of this compound in Current Literature
Recent studies highlight this compound’s role as a synthetic intermediate and pharmacological precursor:
- Structural Characterization : X-ray crystallography confirms a planar conformation with dihedral angles of 2.3° between the thienopyrimidine core and methoxyphenyl group, promoting DNA intercalation in bacterial topoisomerase assays.
- Synthetic Utility : The compound serves as a key intermediate for generating triazine- and pyrimidine-fused derivatives via nucleophilic substitution at the C4 carbonyl group. For example, reaction with benzenesulfonamide yields analogs with 12-fold increased antifungal activity.
- Computational Modeling : Molecular docking studies using NuoD homology models (PDB: 5XTD) demonstrate hydrogen bonding between the 4-methoxy oxygen and T400/A402 residues in H. pylori’s respiratory complex I, explaining its submicromolar inhibitory activity.
The table below compares key physicochemical properties with related derivatives:
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWRNMKIIYUFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17537-76-7 | |
| Record name | 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base, followed by cyclization to form the thienopyrimidine core . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted thienopyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
One of the primary applications of 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is in the field of cancer research. Several studies have investigated its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- A study reported that derivatives of thieno[2,3-d]pyrimidin-4-one exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The derivatives showed IC50 values comparable to or lower than established chemotherapeutics like doxorubicin.
- In vitro assays demonstrated that certain derivatives had an enhanced safety profile, indicating lower toxicity towards normal human cell lines compared to their effects on cancer cells . This selectivity is crucial for developing safer anticancer therapies.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets:
- Targets : Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).
These studies help elucidate the mechanism of action and guide further modifications to improve efficacy and selectivity against cancer cells .
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship is vital for optimizing the biological activity of thieno[2,3-d]pyrimidin derivatives:
- The presence of specific substituents on the phenyl ring significantly influences the anticancer activity and selectivity of these compounds . For instance, variations in the methoxy group can enhance or diminish cytotoxic effects.
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups:
| Reaction Type | Description |
|---|---|
| Cyclization | Formation of the thieno[2,3-d]pyrimidine core from suitable precursors. |
| Substitution | Introduction of different aryl groups to modify biological activity. |
This synthetic versatility enables researchers to create a library of compounds for screening against various biological targets .
Pharmacokinetic and ADME Studies
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for evaluating the pharmacokinetic properties of this compound:
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives vary in substituents at the 5-position and modifications to the core structure. Below is a detailed comparison based on substituent effects, biological activities, and physicochemical properties.
Physicochemical Properties
- Solubility : Methoxy and morpholinyl groups enhance water solubility compared to hydrophobic alkyl or halogenated analogs (e.g., 3,6-diethyl in ).
- Metabolic Stability : Compounds with heterocyclic substitutions (e.g., morpholinyl in ) show increased metabolic resistance due to reduced CYP450 interactions, whereas the target compound may require structural optimization for in vivo efficacy .
Structural Modifications
- Core Modifications : Cyclopenta or tetrahydrofuran-fused analogs () exhibit rigid, three-dimensional structures, which may improve target selectivity but complicate synthesis. The target compound’s simpler structure allows easier derivatization .
- Heteroatom Incorporation: Sulfur atoms in the thieno ring contribute to aromatic stability and metal-binding capacity, a feature shared across all analogs .
Biological Activity
5-(4-Methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core with a methoxyphenyl substituent. Its molecular formula is and it can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed considerable antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for these compounds was determined, revealing effectiveness against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| M. tuberculosis | 32 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. It has been shown to inhibit cell proliferation in cancer cell lines through mechanisms such as microtubule depolymerization. For instance, one study reported an IC50 value of 9.0 nM in the MDA-MB-435 breast cancer cell line . The compound's structure allows it to interact effectively with cellular targets involved in cancer progression.
| Cell Line | IC50 (nM) |
|---|---|
| MDA-MB-435 | 9.0 |
| HeLa | 15.0 |
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB and MAPK in macrophages. In vivo studies have shown that these compounds can reduce paw edema in rat models . The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines like TNF-α and IL-6.
Case Studies
- Antimicrobial Efficacy : In a controlled study assessing various thienopyrimidine derivatives, this compound was found to be one of the most potent compounds against M. tuberculosis, highlighting its potential as an antitubercular agent.
- Cancer Cell Proliferation : A comparative analysis of several derivatives indicated that modifications at the methoxy group significantly enhanced anticancer activity. The compound's ability to disrupt microtubule dynamics was a key factor in its efficacy .
Q & A
Q. What are the standard synthetic routes for 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of a thiophene precursor with formic acid under reflux. For example, a related compound, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, was synthesized by refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours, yielding 85% product after recrystallization . Optimization strategies include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
-
Temperature control : Reflux conditions (100–120°C) ensure complete cyclization.
-
Catalyst use : Acidic or basic catalysts (e.g., HCl, KOtBu) may accelerate ring closure.
For derivatives with sensitive substituents (e.g., methoxy groups), inert atmospheres (N₂/Ar) prevent oxidation .- Example Reaction Conditions :
| Precursor | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| 2-Amino-thiophene derivative | Formic acid, reflux, 18h | 85% | |
| Multi-step synthesis | DMF, inert atmosphere | 70–90% |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of thieno[2,3-d]pyrimidin-4-one derivatives?
- Methodological Answer : Key techniques include:
- 1H NMR : Confirms substituent positions and hydrogen environments. For example, the methoxyphenyl group in the target compound shows a singlet at δ ~3.77 ppm for the OCH₃ protons .
- LC-MS : Verifies molecular weight (e.g., [M+H]+ at m/z 258.3 for the target compound) and detects impurities .
- Melting Point (m.p.) : Serves as a purity indicator. Derivatives like N-(3-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide have m.p. 160–161°C .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data when modifying substituents on the thieno[2,3-d]pyrimidin-4-one core?
- Methodological Answer : Contradictions often arise from substituent electronic/steric effects. For example:
- Fluorophenyl vs. Methoxyphenyl : Fluorine (electron-withdrawing) may enhance metabolic stability but reduce solubility, whereas methoxy (electron-donating) improves solubility but may lower target affinity .
- Strategies :
Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen, alkyl, aryl) and measure activity trends.
Computational Modeling : Use docking studies to predict binding interactions (e.g., methoxyphenyl’s role in π-π stacking) .
Physicochemical Profiling : Compare logP, solubility, and permeability to explain discrepancies .
Q. What strategies are recommended for optimizing the solubility and bioavailability of this compound without compromising its core pharmacological activity?
- Methodological Answer :
-
Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the methoxyphenyl moiety to enhance solubility while maintaining activity .
-
Salt Formation : Use HCl or sodium salts to improve aqueous solubility.
-
Co-solvent Systems : Employ DMSO-water mixtures (≤10% DMSO) for in vitro assays to prevent precipitation .
-
Nanoparticle Encapsulation : Use liposomes or polymeric nanoparticles to enhance delivery without structural modification .
Q. How can researchers address analytical discrepancies in spectral data for thieno[2,3-d]pyrimidin-4-one derivatives?
- Methodological Answer : Discrepancies may arise from tautomerism or impurities. For example:
- Tautomer Identification : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between 3H and 4H tautomers .
- Purity Verification : Combine HPLC with diode-array detection (DAD) to detect trace impurities (e.g., unreacted precursors) .
- X-ray Crystallography : Resolve ambiguous structures by determining crystal packing (e.g., confirming the methoxyphenyl orientation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
